
N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide is a compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a cyclohexylsulfonyl group and a carboxamide group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide typically involves multiple steps. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base. This reaction forms the benzothiophene core, which can then be further functionalized to introduce the cyclohexylsulfonyl and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene: A simpler benzothiophene derivative without the cyclohexylsulfonyl and carboxamide groups.
Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
Thiophene: A five-membered ring containing sulfur, but without the benzene fusion.
Uniqueness
N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfonyl group enhances its solubility and stability, while the carboxamide group allows for specific interactions with biological targets .
Properties
IUPAC Name |
N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-15(12-6-7-14-11(10-12)8-9-20-14)16-21(18,19)13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBIQBPRMPITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
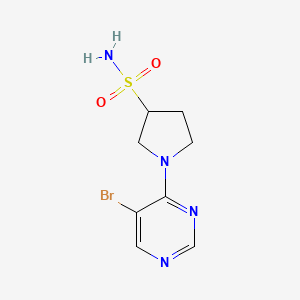
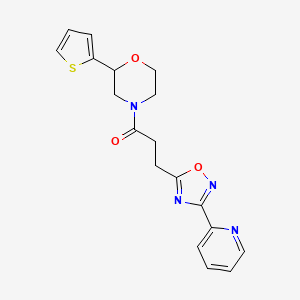
![4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7143727.png)
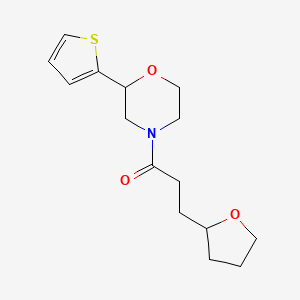
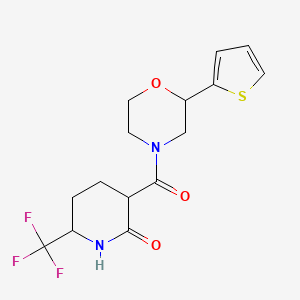
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B7143745.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thiophen-2-ylmorpholin-4-yl)propan-1-one](/img/structure/B7143750.png)


![2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7143772.png)
![1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7143789.png)
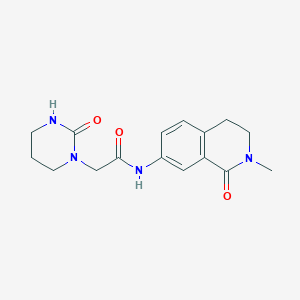
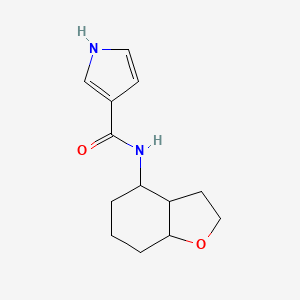
![N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7143814.png)
